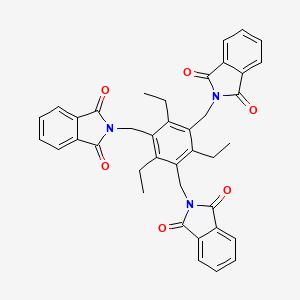
1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene is a complex organic compound characterized by its unique structure, which includes three phthalimidomethyl groups attached to a benzene ring substituted with three ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene typically involves a multi-step process. One common method starts with the preparation of the intermediate compound, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene. This intermediate is then reacted with potassium phthalimide in a nucleophilic substitution reaction to yield the final product.
-
Preparation of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene
Starting Material: 1,3,5-triethylbenzene
Reagents: Bromine, iron(III) bromide
Conditions: The reaction is carried out under reflux in an inert atmosphere.
-
Nucleophilic Substitution
Intermediate: 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene
Reagent: Potassium phthalimide
Conditions: The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phthalimide derivatives.
Reduction: Reduction reactions can convert the phthalimide groups to amines.
Substitution: The phthalimidomethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Phthalimide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene depends on its application. In medicinal chemistry, it may act by forming stable complexes with target molecules, thereby modifying their activity. The phthalimide groups can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing molecular pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(bromomethyl)benzene: A precursor in the synthesis of 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene.
1,3,5-Tris(4-aminophenyl)benzene: Used in the synthesis of supramolecular structures and materials.
1,3,5-Tris(4-carboxyphenyl)benzene: Investigated for its anticancer properties and DNA binding capabilities.
Uniqueness
This compound is unique due to its specific combination of phthalimidomethyl and ethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C39H33N3O6 |
|---|---|
Molekulargewicht |
639.7 g/mol |
IUPAC-Name |
2-[[3,5-bis[(1,3-dioxoisoindol-2-yl)methyl]-2,4,6-triethylphenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C39H33N3O6/c1-4-22-31(19-40-34(43)25-13-7-8-14-26(25)35(40)44)23(5-2)33(21-42-38(47)29-17-11-12-18-30(29)39(42)48)24(6-3)32(22)20-41-36(45)27-15-9-10-16-28(27)37(41)46/h7-18H,4-6,19-21H2,1-3H3 |
InChI-Schlüssel |
VZXZBXBOHDHNBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C(=C1CN2C(=O)C3=CC=CC=C3C2=O)CC)CN4C(=O)C5=CC=CC=C5C4=O)CC)CN6C(=O)C7=CC=CC=C7C6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


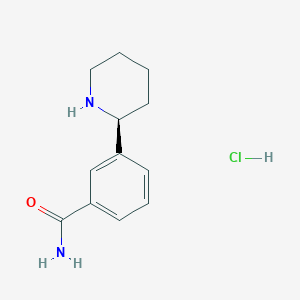



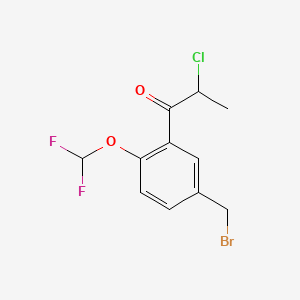
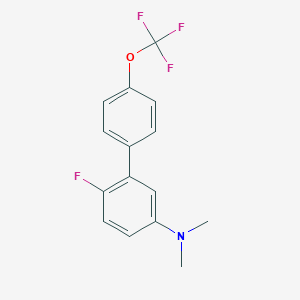
![5-[(4-Deuteriophenyl)methoxy]pentan-1-ol](/img/structure/B14049485.png)
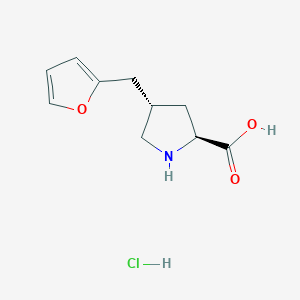
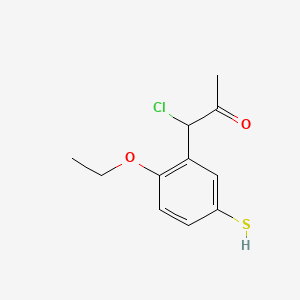
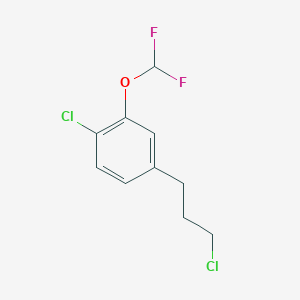


![(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049531.png)

